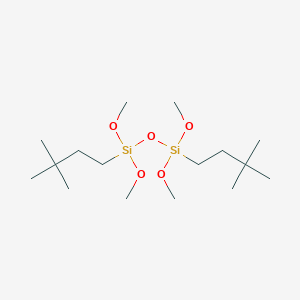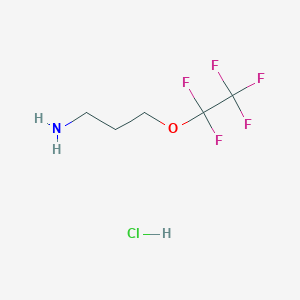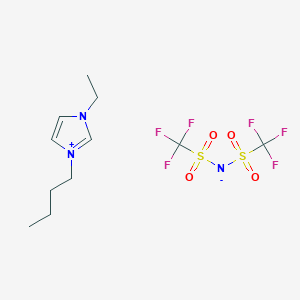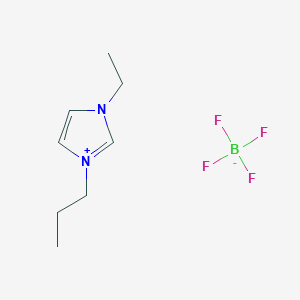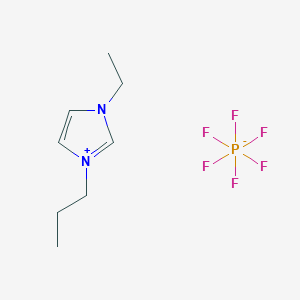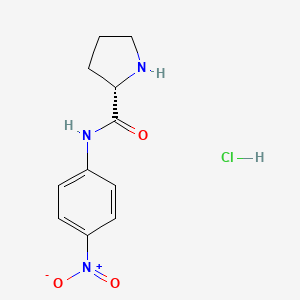
L-Proline-4-nitroanilide hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline-4-nitroanilide hydrochloride (L-PNA-HCl) is an important organic compound used in a variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 165-167°C, and is soluble in water and ethanol. L-PNA-HCl is a versatile reagent that is used in a number of different synthetic pathways and is also used for a variety of analytical purposes. In addition to its use as a reagent, L-PNA-HCl has also been studied for its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of L-Proline-4-nitroanilide hydrochloride; 95% is not fully understood. However, it is believed that the compound binds to certain protein targets, which in turn modifies the activity of the protein. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2.
Biochemical and Physiological Effects
L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential therapeutic effects. In particular, it has been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. These effects may have implications for the treatment of a variety of diseases, including cancer, arthritis, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of L-Proline-4-nitroanilide hydrochloride; 95% is its versatility. It can be used in a variety of synthetic pathways and is also useful for analytical purposes. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, the compound is slightly toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future applications for L-Proline-4-nitroanilide hydrochloride; 95%. These include its potential use as a therapeutic agent for a variety of diseases, such as cancer, arthritis, and diabetes. Additionally, further research could be conducted to better understand the compound’s mechanism of action and to explore its potential as an inhibitor of certain enzymes. Finally, further research could be conducted to study the compound’s potential as a reagent in organic synthesis and as an analytical tool.
Métodos De Síntesis
L-Proline-4-nitroanilide hydrochloride; 95% can be synthesized from proline and 4-nitroaniline in a two-step process. The first step involves reacting proline with nitrous acid to form a diazonium salt. This is followed by the reaction of the diazonium salt with 4-nitroaniline to form L-Proline-4-nitroanilide hydrochloride; 95%. This reaction is often carried out in an aqueous solution of hydrochloric acid and the reaction is usually complete within 15-30 minutes.
Aplicaciones Científicas De Investigación
L-Proline-4-nitroanilide hydrochloride; 95% is widely used in scientific research due to its versatility. It is often used as a reactant in organic synthesis and as a reagent for analytical purposes. It is also used to study the structure and function of proteins, as it can be used to modify proteins in a variety of ways. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential as a therapeutic agent, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propiedades
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBRJAPRVDQLW-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)

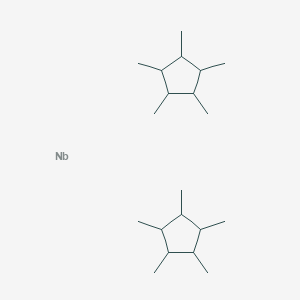

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

